Cas no 3529-08-6 (3-(Piperidin-1-yl)propan-1-amine)

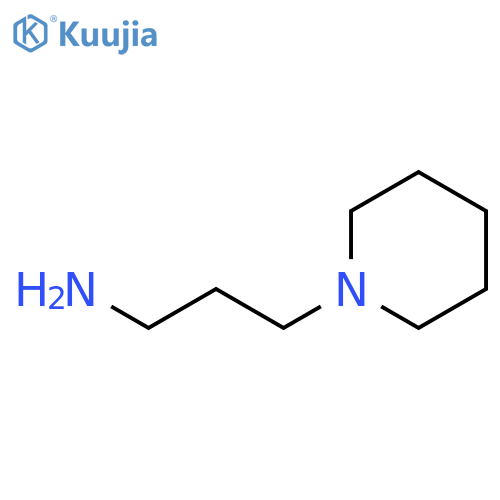

3529-08-6 structure

商品名:3-(Piperidin-1-yl)propan-1-amine

3-(Piperidin-1-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(Piperidin-1-yl)propan-1-amine

- 3-Piperidinopropylamine

- 3-(1-Piperidino)propylamine

- 3-(Piperidin-1-yl)propylamine

- 1-(3-Aminopropyl)piperidine

- 3529-08-6

- 3-(piperidin-1-yl)-propylamine

- LF-0523

- 3-piperidine-1-yl-propylamine

- JMUCXULQKPWSTJ-UHFFFAOYSA-N

- EN300-13955

- SY079541

- (3-piperidin-1-ylpropyl)amine

- AM9934

- MFCD00023784

- N-(3'-aminopropyl)-piperidine

- 3-piperidin-1-ylpropan-1-amine

- AKOS000113659

- HMS1704L11

- 3-(piperidin-1-yl) propane-1-amine

- 3-aminopropylpiperidine

- 3-Piperidin-1-yl-propylamine

- 3-Piperidin-1-ylpropylamine

- [3-(Piperidin-1-yl)]propylamine

- 1-Piperidinepropanamine

- (+/-)-1-AMINO-3-N-(4-BOC-PIPERAZINYL)-2-PROPANOL

- 1-amino-3-(piperidin-1-yl)propane

- N-(3-Aminopropyl)piperidine, 95%

- DTXSID20188778

- BB 0255096

- 3-piperidino propylamine

- CHEMBL161741

- N-(3-aminopropyl)piperidine

- 1-piperidinepropaneamine

- CS-0105129

- 3-amino-propyl-piperidine

- 1-piperidinepropylamine

- EINECS 222-557-0

- SB41100

- 1-PIPERIDINEPROPANEDIAMINE

- SCHEMBL40664

- Piperidine-1-propylamine

- 3-(piperidine-1-yl)propylamine

- 3-(1-Piperidyl)-1-propanamine

- piperidinopropylamine

- 3-(1-piperidinyl)-1-propanamine

- 1-(3-aminopropyl) piperidine

- 3-PIPERIDINEPROPYLAMINE

- (3-Piperidin-1-ylpropyl)amine dihydrochloride

- 3-piperidino-propylamine

- NS00029822

- N-3-aminopropylpiperidine

- FT-0629169

- ALBB-005360

- A10251

- DB-000875

- STK500334

-

- MDL: MFCD00023784

- インチ: InChI=1S/C8H18N2/c9-5-4-8-10-6-2-1-3-7-10/h1-9H2

- InChIKey: JMUCXULQKPWSTJ-UHFFFAOYSA-N

- ほほえんだ: C1CCN(CC1)CCCN

計算された属性

- せいみつぶんしりょう: 142.14700

- どういたいしつりょう: 142.147

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 77.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 29.3A^2

じっけんとくせい

- 密度みつど: 0.895 g/mL at 25 °C

- ふってん: 84-86°C 15mm

- フラッシュポイント: 華氏温度:179.6°f< br / >摂氏度:82°C< br / >

- 屈折率: n20/D 1.476

- PSA: 29.26000

- LogP: 1.45930

3-(Piperidin-1-yl)propan-1-amine セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302-H314

- 警告文: P280-P305+P351+P338-P310

- 危険物輸送番号:UN 2735

- WGKドイツ:3

- 危険カテゴリコード: 22-34

- セキュリティの説明: S26; S36/37/39; S45

-

危険物標識:

- セキュリティ用語:S26;S36/37/39;S45

- リスク用語:R22; R34

- 危険レベル:IRRITANT

3-(Piperidin-1-yl)propan-1-amine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(Piperidin-1-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB143678-2 g |

3-Piperidinopropylamine, 97%; . |

3529-08-6 | 97% | 2g |

€103.50 | 2022-03-05 | |

| eNovation Chemicals LLC | D462580-1g |

3-(Piperidin-1-yl)propan-1-amine |

3529-08-6 | 97% | 1g |

$140 | 2024-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RD611-5g |

3-(Piperidin-1-yl)propan-1-amine |

3529-08-6 | 97% | 5g |

¥1221.0 | 2022-09-28 | |

| Fluorochem | 059558-5g |

3-Piperidin-1-yl-propylamine |

3529-08-6 | 95% | 5g |

£101.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I169845-5g |

3-(Piperidin-1-yl)propan-1-amine |

3529-08-6 | 95% | 5g |

¥639.90 | 2023-09-02 | |

| abcr | AB143678-5 g |

3-Piperidinopropylamine, 97%; . |

3529-08-6 | 97% | 5g |

€149.50 | 2022-03-05 | |

| Apollo Scientific | OR6515-5g |

1-(3-Aminoprop-1-yl)piperidine |

3529-08-6 | 97% | 5g |

£125.00 | 2023-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB1405041-1G |

3-(piperidin-1-yl)propan-1-amine |

3529-08-6 | 97% | 1g |

¥ 356.00 | 2023-04-13 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 694134-5G |

3-(Piperidin-1-yl)propan-1-amine |

3529-08-6 | 5g |

¥1928.24 | 2023-11-28 | ||

| Alichem | A129007711-25g |

3-(Piperidin-1-yl)propan-1-amine |

3529-08-6 | 95% | 25g |

$478.40 | 2023-09-02 |

3-(Piperidin-1-yl)propan-1-amine 関連文献

-

1. Synthesis, properties and M?ssbauer spectra of bisaxially co-ordinated iron(II) phthalocyanine low-spin complexes: the first semi-quantitative explanation of the influence of the character of axial ligands on the spectral parametersVictor N. Nemykin,Ann E. Polshina,Victor Y. Chernii,Ernst V. Polshin,Nagao Kobayashi J. Chem. Soc. Dalton Trans. 2000 1019

-

2. 231. Synthetic antimalarials. Part XLVI. Some 4-dialkylaminoalkylaminoquinoline derivativesJustus K. Landquist J. Chem. Soc. 1951 1038

-

3. NotesJ. P. Varma,Bhola Nath,J. S. Aggarwal,Justus K. Landquist,R. E. Bowman,D. D. Evans,K. R. Bharucha,M. J. S. Dewar,T. Mole,E. F. M. Stephenson,M. G. Brown,W. Rigby,S. C. Abrahams,J. C. Speakman,T. Davies,L. A. K. Staveley,T. G. Halsall,D. B. Thomas,J. L. Drummond,G. A. Welch,A. L. Green J. Chem. Soc. 1956 2550

-

Raimon Puig de la Bellacasa,Albert Gibert,Jesús M. Planesas,Laia Ros-Blanco,Xavier Batllori,Roger Badía,Bonaventura Clotet,José Esté,Jordi Teixidó,José I. Borrell Org. Biomol. Chem. 2016 14 1455

-

Ziming Lin,Moxyel Bao,Zexuan Yu,Lingjing Xue,Caoyun Ju,Can Zhang Biomater. Sci. 2019 7 2777

3529-08-6 (3-(Piperidin-1-yl)propan-1-amine) 関連製品

- 41838-46-4(1-methylpiperidin-4-amine)

- 4945-48-6(Piperidine, 1-butyl-)

- 626-67-5(1-METHYLPIPERIDINE)

- 3437-33-0(3-(Azepan-1-yl)propan-1-amine)

- 50534-21-9(1-butylpiperidin-4-amine)

- 42389-59-3(1-Propylpiperidin-4-amine)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3529-08-6)3-(Piperidin-1-yl)propan-1-amine

清らかである:99%

はかる:25g

価格 ($):356.0